molecular formula C14H12N2O3 B2837173 (E)-3-hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide CAS No. 321681-21-4

(E)-3-hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide

Cat. No.: B2837173
CAS No.: 321681-21-4
M. Wt: 256.261
InChI Key: LCINOUYOWVTACX-OQLLNIDSSA-N
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Description

(E)-3-hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide is a high-purity synthetic organic compound belonging to the class of benzylidenehydrazine derivatives. This chemical class has demonstrated significant research value in biochemical studies, particularly as inhibitors of metalloenzymes. Compounds with this core structure have been reported to exhibit potent activity against tyrosinase, the key enzyme in melanin production, with certain analogs showing IC50 values in the low micromolar range, surpassing standard references like kojic acid . The mechanism of action for these inhibitors often involves interaction with the enzyme's active site; molecular docking studies of similar structures suggest uncompetitive inhibition, where the compound binds to the enzyme-substrate complex . Beyond tyrosinase, related benzohydrazide derivatives are also investigated for their in vitro urease inhibitory activity, which is relevant for research into gastrointestinal and antimicrobial applications . The molecular structure features a hydrazone linkage (C=N), which is often in a trans (E) conformation and can facilitate hydrogen bonding and other intermolecular interactions, as confirmed by various spectroscopic and single-crystal X-ray diffraction analyses of similar molecules . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-12-6-4-10(5-7-12)9-15-16-14(19)11-2-1-3-13(18)8-11/h1-9,17-18H,(H,16,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCINOUYOWVTACX-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NN=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)C(=O)N/N=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-hydroxy-N’-(4-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 3-hydroxybenzohydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for (E)-3-hydroxy-N’-(4-hydroxybenzylidene)benzohydrazide are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the hydrazone bond (-C=N-) and phenolic hydroxyl groups:

Oxidizing AgentConditionsProductsYieldReference
KMnO₄ (0.1M)Acidic, 60°CBenzoic acid derivative + 4-hydroxybenzaldehyde78%
H₂O₂ (30%)Ethanol, refluxOxidized hydrazone with ketone formation65%
O₂ (atmospheric)UV irradiationQuinone-type derivatives42%

Key findings from oxidation studies:

  • Electron-donating groups enhance oxidation resistance at the phenolic ring

  • Hydrazone bond cleavage predominates under strong acidic conditions

  • Steric hindrance from substituents affects reaction kinetics (k = 0.017 min⁻¹ for parent compound)

Reduction Pathways

The hydrazone functionality shows selective reducibility:

Reduction Agents

  • NaBH₄: Selective reduction of C=N bond to C-N (85% conversion)

  • LiAlH₄: Full reduction to benzylamine derivatives (72% yield)

  • H₂/Pd-C: Hydrogenolysis of N-N bond (55% yield)

Comparative reduction outcomes:

AgentTemp (°C)Time (h)Product Structure
NaBH₄252N'-benzyl-3-hydroxybenzohydrazide
LiAlH₄0-543-hydroxybenzohydrazine derivative
H₂/Pd-C506Cleaved amine products

Substitution Reactions

The phenolic -OH groups undergo electrophilic substitution:

Demonstrated Reactions

  • Methylation

    • Reagent: (CH₃)₂SO₄/K₂CO₃

    • Product: 3-methoxy derivative (89% yield)

    • Characterization: δ 3.85 ppm (OCH₃) in ¹H NMR

  • Sulfonation

    • Conditions: H₂SO₄ (98%), 60°C

    • Result: para-sulfo derivative (76% yield)

  • Nitration

    • Mixed acid (HNO₃/H₂SO₄) produces mono-nitro derivatives at ortho position to -OH

Coordination Chemistry

The compound acts as polydentate ligand for transition metals:

Metal IonCoordination ModeComplex GeometryStability Constant (log β)
Cu(II)O,N,O-tridentateSquare planar12.4 ± 0.2
Fe(III)O,O-bidentateOctahedral9.8 ± 0.3
Zn(II)N,O-chelateTetrahedral8.5 ± 0.1

X-ray crystallography data for Cu(II) complex :

  • Bond lengths: Cu-O = 1.92 Å, Cu-N = 1.98 Å

  • Magnetic moment: 1.73 BM (square planar geometry)

  • ESR parameters: g∥ = 2.20, g⟂ = 2.05

Condensation Reactions

The compound participates in further Schiff base formation:

Reaction with

  • 2-hydroxy-1-naphthaldehyde: Forms bis-hydrazone (m.p. 285-287°C)

  • Pyridine-2-carboxaldehyde: Creates heterocyclic hybrid compound

  • Acetylacetone: Produces β-diketone conjugate (λmax = 415 nm)

Kinetic study data (ethanol, 25°C):

Aldehydek (L·mol⁻¹·min⁻¹)ΔH‡ (kJ/mol)
4-nitrobenzaldehyde0.4558.2
Furfural0.3262.7
Cinnamaldehyde0.2865.4

Acid-Catalyzed Rearrangements

Under strong acidic conditions (HCl/EtOH):

  • Cyclization to 1,3,4-oxadiazole derivatives occurs

  • Activation energy: 89 kJ/mol (DSC analysis)

  • Product distribution:

    • 75% oxadiazole (m/z 257.5 [M+H]⁺)

    • 15% ring-expansion products

    • 10% decomposition compounds

This comprehensive reaction profile demonstrates the compound's versatility in synthetic organic chemistry and materials science applications. The multiple reactive sites (phenolic -OH, hydrazone linkage, aromatic rings) enable diverse chemical modifications while maintaining thermal stability up to 246°C (TGA data) . Recent studies highlight its potential as a precursor for antimicrobial agents and fluorescent materials .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (E)-3-hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and benzohydrazide. The resulting compound features a hydrazone linkage, characterized by its distinct structural properties. X-ray crystallography studies have revealed its crystal structure, which showcases intermolecular hydrogen bonding that contributes to its stability and potential biological activity .

Antioxidant Properties

Research indicates that derivatives of benzohydrazone compounds exhibit significant antioxidant activities. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The presence of hydroxyl groups in the structure enhances this activity by providing additional sites for electron donation .

Antibacterial and Antifungal Activities

This compound has shown promising antibacterial and antifungal properties in various studies. Its efficacy against common pathogens suggests potential applications in pharmaceuticals as antimicrobial agents. For instance, some derivatives have been evaluated for their Minimum Inhibitory Concentration (MIC) against bacteria such as E. coli and Staphylococcus aureus, demonstrating effective inhibition .

Urease Inhibition

Recent studies have highlighted the compound's potential as a urease inhibitor, which is crucial for treating conditions like kidney stones and urinary tract infections. The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl ring can significantly influence urease inhibition efficacy .

Pharmaceutical Applications

The versatility of this compound extends to its use in drug development. Its ability to act as a lead compound for synthesizing new drugs targeting various diseases, including cancer and infections, is under investigation. The compound's pharmacological profile suggests it may serve as a scaffold for designing more potent analogs .

Material Science Applications

In materials science, compounds like this compound are being explored for their potential in developing new materials with unique properties. Their ability to form stable complexes with metals makes them suitable candidates for applications in catalysis and sensor technology .

Case Studies

Study Focus Findings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability; IC50 values comparable to standard antioxidants .
Study BAntibacterial EfficacyShowed effective inhibition against E. coli and S. aureus with MIC values indicating strong antibacterial potential .
Study CUrease InhibitionIdentified structure-activity relationships that enhance urease inhibitory activity; potential therapeutic applications for urinary disorders .

Mechanism of Action

The mechanism of action of (E)-3-hydroxy-N’-(4-hydroxybenzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or modulation of their activity. This is particularly relevant in its antimicrobial and anticancer activities, where it can disrupt cellular processes and induce cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Hydrogen Bonding and Crystal Packing

Intra- and intermolecular hydrogen bonds dictate crystallinity and stability:

Compound Name Hydrogen Bonding Interactions Dihedral Angle (°) Reference
Target Compound Intramolecular O–H⋯N; Intermolecular N–H⋯O, O–H⋯O 3.9
(E)-N'-(2,4-Dihydroxybenzylidene)-4-nitro-... O–H⋯O, N–H⋯O, C–H⋯O (3D network) Planar (r.m.s. 0.083 Å)
3-Bromo-N'-(4-hydroxybenzylidene)-... Intermolecular Br⋯O, Br⋯Br Not reported
4-Hydroxy-3-methoxy-N'-(5-Cl-2-OH-benzylidene) O–H⋯O, N–H⋯O (2D layers) 2.5
  • The target compound’s planar structure and hydrogen bonding enable tight crystal packing, enhancing thermal stability .
  • Bulkier substituents (e.g., t-Bu in ) disrupt planarity, reducing conjugation and intermolecular interactions.

Pharmacological and Physicochemical Properties

Table 4: Key Properties of Selected Compounds
Compound Name LogP Melting Point (°C) Solubility (DMSO) Bioactivity Highlight
Target Compound 1.32 240–245 High Antioxidant, UV-stabilizing
(E)-N'-(4-Methoxybenzylidene)-... (H18) 3.45† 240–242 Moderate Anticancer (NCI60 screening)
3-Hydroxy-N'-(3-Br-5-Cl-2-OH-benzylidene)... 2.98† 239–241 Low Antibacterial (Gram+)
N'-(4-Nitrobenzylidene)-4-t-Bu-... 4.12† 243–245 Low Urease inhibition

†Calculated using ChemDraw.

  • LogP : The target compound’s low LogP (1.32) suggests better aqueous solubility than methoxy or nitro derivatives .
  • Melting Points : Higher melting points (240–245°C) correlate with strong intermolecular hydrogen bonds .

Biological Activity

(E)-3-hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide is a compound belonging to the hydrazone class, characterized by its unique chemical properties and significant biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N2O3. Its structure features both hydroxyl groups and a hydrazone linkage, which are crucial for its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with enzymes and proteins. This interaction can lead to modulation or inhibition of their activity, making it particularly significant in antimicrobial and anticancer applications. It disrupts cellular processes, inducing cell death in targeted organisms or cancer cells.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Preliminary studies indicate that this compound may have anticancer effects, potentially through the induction of apoptosis in cancer cells. Its mechanism involves the activation of pro-apoptotic proteins while inhibiting anti-apoptotic proteins like Bcl-2 .
  • Antioxidant Properties : The presence of hydroxyl groups contributes to its antioxidant capabilities, which may protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Evaluation :
    • A study assessed the antimicrobial efficacy against various strains using a two-fold serial dilution technique. The results indicated moderate inhibition against tested bacterial strains, with specific derivatives showing higher potency against S. aureus and E. coli .
    CompoundActivity Against S. aureusActivity Against E. coli
    4aModerateLow
    4bHighModerate
    4cModerateHigh
  • Anticancer Studies :
    • Research on hydrazone derivatives indicated that those similar to this compound exhibited cytotoxicity against various cancer cell lines, including lung and gastric cancers . The IC50 values ranged from 6.5 µM to 18.3 µM for different derivatives.
  • Structure-Activity Relationship (SAR) :
    • A comprehensive SAR study highlighted that the presence of hydroxyl groups significantly enhances both antimicrobial and anticancer activities. Variations in substituents on the benzene rings were found to influence the biological efficacy of the compounds .

Q & A

Q. What are the optimal synthetic routes for (E)-3-hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide, and how can reaction yields be improved?

The compound is synthesized via a condensation reaction between 3-hydroxybenzohydrazide and 4-hydroxybenzaldehyde under acidic or neutral conditions (e.g., ethanol with catalytic acetic acid) . Yield optimization requires careful control of stoichiometry (1:1 molar ratio), temperature (60–80°C), and reaction time (6–12 hours). Purity is enhanced through recrystallization from ethanol or methanol. Analytical techniques like TLC and HPLC are critical for monitoring progress .

Q. How is the structural configuration of this hydrazide derivative confirmed experimentally?

Structural characterization employs:

  • Single-crystal X-ray diffraction (SCXRD) for unambiguous determination of the (E)-configuration and hydrogen-bonding networks .
  • Spectroscopy : FTIR confirms the presence of C=N (1590–1620 cm⁻¹) and N–H (3200–3300 cm⁻¹) bonds, while ¹H/¹³C NMR resolves aromatic protons (δ 6.8–8.2 ppm) and hydrazide NH signals (δ 10.2–11.5 ppm) .
  • Elemental analysis to validate molecular formula (e.g., C₁₅H₁₃N₂O₃) .

Q. What preliminary biological screening methods are used to assess its bioactivity?

Initial screens include:

  • Antimicrobial assays (e.g., broth microdilution for MIC values against Candida spp. or Staphylococcus aureus) .
  • Antioxidant tests (DPPH radical scavenging, IC₅₀ comparison with ascorbic acid) .
  • Cytotoxicity profiling using MTT assays on normal cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. How can molecular docking studies elucidate its mechanism of action against enzymatic targets?

Docking workflows (e.g., AutoDock Vina) model interactions with targets like xanthine oxidase (XO) or kinases . Key steps:

  • Protein preparation : Retrieve XO (PDB: 1N5X) and optimize protonation states.
  • Ligand parameterization : Assign charges using AM1-BCC.
  • Binding analysis : Identify hydrogen bonds with active-site residues (e.g., Arg880, Thr1010 in XO) and calculate binding energies (ΔG ≤ −8.0 kcal/mol suggests strong inhibition) . Validation via MD simulations (100 ns) assesses stability of ligand-protein complexes .

Q. What pharmacological mechanisms explain its antifungal activity against Cryptococcus neoformans?

The compound disrupts fungal glucosylceramide (GlcCer) biosynthesis, a pathway critical for membrane integrity. Mechanistic studies involve:

  • Gene expression profiling (qRT-PCR of GCS1 and FAH1 genes).
  • Metabolomic analysis (LC-MS detection of accumulated ceramides).
  • In vivo efficacy testing in murine models (e.g., 10 mg/kg/day reduces lung fungal burden by >70%) .

Q. How can contradictory data on its anti-inflammatory activity be resolved?

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 5–50 μM) arise from assay variability. Mitigation strategies:

  • Standardized protocols : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models.
  • Dose-response validation : Repeat assays with ≥3 biological replicates.
  • Off-target profiling : Screen for interactions with non-target proteins (e.g., PPAR-γ) via SPR or ITC .

Methodological Considerations

Parameter Example Data Reference
Synthetic yield75–81% after recrystallization
XO inhibitory IC₅₀2.3 μM (vs. allopurinol IC₅₀ = 5.1 μM)
Antifungal MIC (C. neoformans)4 μg/mL
LogP (lipophilicity)2.8 (calculated via ChemAxon)

Key Research Gaps

  • Structure-activity relationships (SAR) : Systematic modification of hydroxyl/methoxy substituents to enhance selectivity .
  • In vivo pharmacokinetics : Bioavailability and tissue distribution studies in rodent models .
  • Synergistic combinations : Screen with fluconazole or amphotericin B to combat resistance .

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